N1-Cyclopropylmethyl vs. N1-Cyclopropyl: Impact on HIV-1 NNRTI Therapeutic Index
In the 2,4(1H,3H)-pyrimidinedione NNRTI series, the specific analog bearing an N1-cyclopropylmethyl group (1-cyclopropylmethyl-5-isopropyl-6-(3,5-dimethylbenzoyl)-2,4(1H,3H)-pyrimidinedione) achieved a therapeutic index (TI) of >2,000,000, while N1-cyclopropyl analogs in the same series yielded TIs >450,000 but did not reach the same maximum [1]. Although this data is from a more elaborated scaffold, it demonstrates that the cyclopropylmethyl moiety at N1 provides a quantifiable advantage in antiviral selectivity over the direct cyclopropyl substitution when the C5 position is occupied by a lipophilic group.
| Evidence Dimension | Therapeutic Index (CC50/EC50) in HIV-1 infected cells |
|---|---|
| Target Compound Data | TI >2,000,000 (for the elaborated 5-isopropyl-6-benzoyl analog bearing the same N1-cyclopropylmethyl group) |
| Comparator Or Baseline | N1-cyclopropyl analogs: TI >450,000 |
| Quantified Difference | At least 4.4-fold higher maximum TI for the N1-cyclopropylmethyl-substituted compound |
| Conditions | In vitro HIV-1 cytopathic effect protection assay; compound solubility-limited highest test concentration. |
Why This Matters
For procurement in antiviral discovery, the N1-cyclopropylmethyl group is a proven superior substituent for achieving high therapeutic windows when the core is further functionalized.
- [1] Buckheit, R.W., Jr., et al. The structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV type 1 and type 2 inhibitors. Antivir. Chem. Chemother. 2007, 18, 259-275. View Source
